N-(3,5,7-trimethyl-1-adamantyl)-1-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of related adamantane derivatives involves multi-step chemical reactions starting from adamantane or its functionalized precursors. For instance, the synthesis of N-substituted piperidine derivatives, including those with adamantane moieties, has been described through reactions involving isothiocyanates and secondary amines, leading to the formation of N-(adamantyl)carbothioamides (Al-Abdullah et al., 2015). This methodology provides a versatile approach to incorporating adamantyl groups into piperidine frameworks, offering a basis for the synthesis of N-(3,5,7-trimethyl-1-adamantyl)-1-piperidinecarboxamide.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by a rigid, three-dimensional framework that imparts unique physical and chemical properties. Structural elucidation techniques such as NMR spectroscopy and X-ray crystallography are commonly used to confirm the configuration of such molecules. For example, studies on similar adamantane-containing compounds have employed these techniques to determine the spatial arrangement and confirm the identity of synthesized molecules (Travis & LaDuca, 2016).
Chemical Reactions and Properties
Adamantane derivatives participate in a variety of chemical reactions, reflecting their chemical properties. These compounds exhibit stability and resistance to chemical reagents due to the robustness of the adamantane cage. Chemical modifications typically occur at functionalized sites, such as the piperidine nitrogen or the carboxamide moiety, enabling the derivation of a wide array of structural analogs with diverse biological activities (Abou-Gharbia et al., 1999).
properties
IUPAC Name |
N-(3,5,7-trimethyl-1-adamantyl)piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-16-9-17(2)11-18(3,10-16)14-19(12-16,13-17)20-15(22)21-7-5-4-6-8-21/h4-14H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLISVCJNPSDLJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)N4CCCCC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5,7-trimethyl-1-adamantyl)piperidine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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